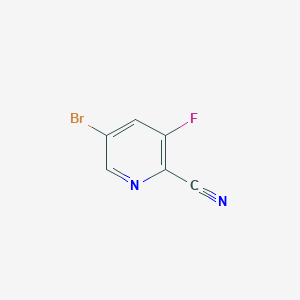

5-Bromo-3-fluoropyridine-2-carbonitrile

描述

Historical Context and Development

The development of this compound emerged from the broader evolution of fluorinated heterocyclic chemistry during the late 20th and early 21st centuries. The compound was first synthesized and characterized as part of systematic efforts to develop versatile pyridine-based building blocks for pharmaceutical applications. Early synthetic approaches focused on multi-step procedures involving bromination and fluorination of pyridine precursors, followed by nitrile introduction through various methodologies.

The historical development of this compound can be traced through patent literature, with significant contributions from pharmaceutical companies seeking novel intermediates for drug discovery programs. The Eli Lilly and Company patent from 2007 documented one of the earliest systematic synthetic approaches, describing a two-stage process involving amide conversion to nitrile using phosphorus oxychloride in dichloromethane, achieving yields of approximately seventy-three percent. This foundational work established the compound as a commercially viable intermediate and sparked further research into its synthetic applications.

The evolution of synthetic methodologies for this compound reflects broader trends in heterocyclic chemistry, particularly the increasing emphasis on fluorinated compounds in medicinal chemistry. The introduction of improved synthetic protocols, including optimized reaction conditions and purification methods, has contributed to its widespread adoption in research laboratories and commercial production facilities worldwide.

Significance in Heterocyclic Chemistry

This compound occupies a central position in heterocyclic chemistry due to its exceptional reactivity profile and synthetic versatility. The compound serves as a paradigmatic example of how multiple electron-withdrawing groups can be strategically positioned on a pyridine ring to create highly reactive synthetic intermediates. The presence of bromine at the 5-position enables palladium-catalyzed cross-coupling reactions, while the fluorine substituent at the 3-position provides opportunities for nucleophilic aromatic substitution reactions.

The significance of this compound extends beyond its individual reactivity patterns to encompass its role in modern synthetic strategy development. Recent research has demonstrated its utility in Sonogashira cross-coupling reactions, where it serves as an effective coupling partner with various terminal alkynes to generate alkynyl-fluoropyridine derivatives. These transformations have opened new avenues for accessing previously unexplored molecular architectures with potential biological activity.

The compound's importance in heterocyclic chemistry is further exemplified by its application in the synthesis of complex heterocyclic scaffolds. Research groups have successfully employed this compound in the construction of pyrazolo[4,3-b]pyridine systems through sequential functionalization and cyclization reactions. These synthetic applications highlight the compound's role as a key building block for accessing diverse heterocyclic frameworks with pharmaceutical relevance.

The strategic positioning of functional groups in this compound enables selective reactivity patterns that are highly valued in synthetic organic chemistry. The electron-withdrawing nature of the fluorine and nitrile groups activates the pyridine ring toward nucleophilic attack, while the bromine substituent provides a convenient handle for metal-catalyzed coupling reactions. This combination of reactivity modes makes the compound particularly valuable for complex molecule synthesis.

Nomenclature and Structural Classification

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature guidelines, reflecting its structural features and substitution patterns. The compound is alternatively known by several synonyms, including 5-bromo-3-fluoropicolinonitrile, 5-bromo-2-cyano-3-fluoropyridine, and 5-bromo-3-fluoro-2-pyridinecarbonitrile. These nomenclature variations reflect different naming conventions and regional preferences within the chemical literature.

The molecular structure of this compound can be represented by the molecular formula C₆H₂BrFN₂, with a molecular weight of 201.00 grams per mole. The compound's structural classification places it within the category of halogenated pyridines, specifically as a trisubstituted pyridine derivative bearing bromine, fluorine, and nitrile functional groups.

The structural classification of this compound positions it as a member of the broader family of fluorinated heterocycles, which have gained significant importance in medicinal chemistry due to their unique physicochemical properties. The compound's structure features a pyridine ring with substitution at positions 2, 3, and 5, creating a distinctive substitution pattern that influences its chemical reactivity and biological activity.

The Simplified Molecular Input Line Entry System representation of this compound is given as Fc1cc(Br)cnc1C#N, which provides a standardized method for representing its molecular structure in chemical databases and computational systems. This standardized representation facilitates accurate identification and retrieval of the compound in chemical literature and commercial databases.

Current Research Landscape and Literature Review

The contemporary research landscape surrounding this compound encompasses diverse areas of synthetic chemistry, medicinal chemistry, and materials science. Recent literature demonstrates the compound's expanding role as a versatile synthetic intermediate for accessing complex molecular architectures with potential therapeutic applications. A comprehensive analysis of current research reveals several major themes and directions in ongoing investigations.

Pharmaceutical research applications represent a significant portion of current literature involving this compound. The compound serves as a key intermediate in the synthesis of selective serotonin reuptake inhibitors, which are widely used as antidepressant medications. Additionally, recent studies have explored its utility in preparing tyrosine kinase inhibitors for cancer therapy applications, highlighting its importance in oncology drug development programs.

Agrochemical research has also embraced this compound as a valuable building block for crop protection agents. The compound's unique structural features make it particularly suitable for the development of herbicides and pesticides with enhanced efficacy and environmental profiles. Research in this area focuses on leveraging the compound's reactivity to create novel active ingredients with improved selectivity and reduced environmental impact.

Recent advances in synthetic methodology have significantly expanded the utility of this compound in complex molecule synthesis. Sonogashira cross-coupling reactions have emerged as a particularly important application, enabling the efficient coupling of the compound with various terminal alkynes to generate alkynyl-fluoropyridine derivatives. These reactions proceed under mild conditions and tolerate a wide range of functional groups, making them suitable for late-stage functionalization of complex molecules.

| Research Area | Applications | Key Findings |

|---|---|---|

| Pharmaceutical Chemistry | Antidepressant synthesis, Cancer therapy | High yield coupling reactions, Functional group tolerance |

| Agrochemical Development | Herbicide and pesticide synthesis | Enhanced selectivity, Improved environmental profiles |

| Materials Science | Fluorescent probe development | Biological imaging applications |

| Synthetic Methodology | Cross-coupling reactions | Mild reaction conditions, Broad substrate scope |

The development of novel synthetic approaches continues to drive research interest in this compound. Recent publications have described improved synthetic protocols that enhance yield and reduce environmental impact, reflecting the growing emphasis on sustainable chemistry practices. These methodological advances have made the compound more accessible to researchers and have facilitated its adoption in diverse research programs.

Materials science applications represent an emerging area of research involving this compound. The compound has found utility in the development of fluorescent probes for biological imaging applications, leveraging its unique electronic properties to create responsive molecular sensors. This application area demonstrates the compound's versatility beyond traditional pharmaceutical and agrochemical applications.

Current research trends indicate continued growth in the utilization of this compound across multiple disciplines. The compound's combination of synthetic accessibility, functional group compatibility, and diverse reactivity patterns positions it as an increasingly important building block for next-generation synthetic chemistry applications. Ongoing research efforts focus on expanding its utility through the development of new reaction methodologies and the exploration of novel application areas in emerging technologies.

属性

IUPAC Name |

5-bromo-3-fluoropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrFN2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMURQOFNWZWERT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40657830 | |

| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886373-28-0 | |

| Record name | 5-Bromo-3-fluoro-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886373-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-3-fluoropyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40657830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-fluoropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

5-Bromo-3-fluoropyridine-2-carbonitrile (C₆H₄BrFN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular structure of this compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a nitrile group. This unique arrangement contributes to its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrFN |

| Molecular Weight | 201.00 g/mol |

| CAS Number | 886373-28-0 |

The halogen substituents in this compound enhance its lipophilicity, allowing it to penetrate biological membranes effectively. The compound's mechanism of action is primarily attributed to its ability to interact with various enzymes and receptors, potentially acting as an inhibitor in several biochemical pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens.

Anticancer Potential

The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives of pyridine compounds have demonstrated significant activity against various cancer cell lines, highlighting the potential of this compound as a lead compound in anticancer drug development .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit enzymes related to the synthesis of nucleotides or other critical cellular components, which could be leveraged for therapeutic interventions in diseases such as cancer or metabolic disorders .

Case Studies

- Anti-Thrombolytic Activity : A study on pyridine derivatives revealed that compounds similar to this compound exhibited varying degrees of anti-thrombolytic activity. One derivative showed a significant reduction in clot formation, indicating potential use in cardiovascular therapies .

- Biofilm Inhibition : Research has also highlighted the compound's ability to inhibit biofilm formation in bacterial cultures, which is crucial for preventing chronic infections associated with medical devices .

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including the bromination and fluorination of pyridine derivatives followed by nitrilation. Various synthetic routes have been optimized for yield and purity, making this compound accessible for further research and development.

科学研究应用

Pharmaceutical Applications

Key Role in Drug Development

5-Bromo-3-fluoropyridine-2-carbonitrile serves as an essential intermediate in the synthesis of various pharmaceuticals. It is particularly notable for its role in developing:

- Antiviral Agents : The compound is utilized in synthesizing drugs targeting viral infections, enhancing therapeutic efficacy.

- Anticancer Drugs : It is a building block for tyrosine kinase inhibitors (TKIs), which are crucial in cancer therapy, especially for targeting specific cancer cell pathways.

- Selective Serotonin Reuptake Inhibitors (SSRIs) : This compound is involved in synthesizing SSRIs, commonly used as antidepressants.

Case Study: Synthesis of SSRIs

A notable study demonstrated the successful synthesis of SSRIs using this compound as a precursor. The process involved multiple reaction steps, showcasing the compound's versatility and efficiency in pharmaceutical synthesis.

Agrochemical Applications

Building Block for Crop Protection Agents

In the agrochemical sector, this compound is employed to synthesize various crop protection products, including:

- Herbicides : The compound aids in developing herbicides that enhance weed management.

- Fungicides and Insecticides : It serves as an intermediate for creating effective fungicides and insecticides, contributing to agricultural productivity.

Data Table: Agrochemical Products Derived from this compound

| Product Type | Application Area | Example Compounds |

|---|---|---|

| Herbicides | Weed Management | Glyphosate derivatives |

| Fungicides | Crop Disease Prevention | Azole compounds |

| Insecticides | Pest Control | Neonicotinoids |

Material Science Applications

Development of Advanced Materials

The unique chemical properties of this compound make it suitable for material science applications:

- Polymers and Coatings : The compound is incorporated into polymers to enhance their properties, such as durability and resistance to environmental factors.

- Fluorescent Probes : It is used to develop fluorescent probes for biological imaging, aiding researchers in visualizing cellular processes effectively.

Organic Synthesis

Versatile Reagent

In organic synthesis, this compound acts as a versatile reagent. Its ability to facilitate complex molecular architectures makes it invaluable in research laboratories.

相似化合物的比较

Key Properties :

- Purity : Typically available at 97–98% purity .

- Storage : Requires storage at -20°C to maintain stability .

- Hazards : Classified as acutely toxic (Category 3) and may pose chronic health risks .

Comparison with Structural Analogs

Substituent Variations and Molecular Features

The following table compares 5-Bromo-3-fluoropyridine-2-carbonitrile with structurally related pyridine derivatives:

Commercial Availability and Pricing

- This compound is priced at 6,000 units/g (98% purity), significantly higher than simpler derivatives like 3-Bromopropionic acid (1,900 units/25g) due to complex synthesis involving fluorination and cyanation steps .

常见问题

Q. What are the common synthetic routes for preparing 5-Bromo-3-fluoropyridine-2-carbonitrile?

- Methodological Answer: Synthesis typically involves halogenation and cyanation of pyridine precursors. For example, halogen-directed lithiation (e.g., ortho-lithiation of bromo-fluoropyridine derivatives) followed by reaction with cyanating agents like copper cyanide (CuCN) or trimethylsilyl cyanide (TMSCN) can introduce the nitrile group. Alternatively, Suzuki-Miyaura cross-coupling with boronic acids/esters may be employed to introduce substituents while preserving the carbonitrile moiety. Reaction optimization (e.g., temperature, catalyst loading) is critical to minimize side products .

Q. How can the purity and structural integrity of this compound be verified experimentally?

- Methodological Answer: Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with >95% purity thresholds. Structural confirmation uses:

- 1H/13C/19F NMR : To verify substituent positions and electronic environments.

- High-Resolution Mass Spectrometry (HRMS) : For accurate molecular weight determination.

- Infrared Spectroscopy (IR) : To confirm nitrile (C≡N) stretching vibrations (~2240 cm⁻¹).

- Elemental Analysis : Validates empirical formula .

Q. What are the recommended storage conditions for this compound to ensure long-term stability?

- Methodological Answer: Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis or decomposition. Desiccants (e.g., molecular sieves) mitigate moisture-induced degradation. Stability should be monitored periodically via TLC or NMR .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the halogenation of pyridine derivatives to obtain this compound?

- Methodological Answer: Regioselective halogenation can be achieved using:

- Directing Groups : Temporary protecting groups (e.g., boronic esters) to steer bromination/fluorination to desired positions.

- Low-Temperature Lithiation : Controlled lithiation at −78°C followed by quenching with electrophiles (e.g., Br₂ or F⁺ sources).

- Catalytic Systems : Pd-mediated C–H activation for site-specific functionalization.

Side reactions (e.g., over-halogenation) are minimized by stoichiometric control and real-time reaction monitoring via LC-MS .

Q. How does the electronic nature of substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer: The electron-withdrawing nitrile (C≡N) and halogens (Br, F) deactivate the pyridine ring, reducing electron density at the 2- and 4-positions. This directs cross-coupling (e.g., Suzuki, Buchwald-Hartwig) to the electron-deficient 3- or 5-positions. Computational studies (DFT) can predict reactive sites, while adjusting ligands (e.g., XPhos) enhances catalytic efficiency in Pd-mediated reactions .

Q. What analytical techniques are most effective in resolving contradictory data regarding the regioselectivity of reactions involving this compound?

- Methodological Answer: Contradictory regioselectivity data can be resolved via:

- X-ray Crystallography : Definitive structural assignment of reaction products.

- 2D NMR (COSY, NOESY) : Elucidates spatial proximity of substituents.

- Isotopic Labeling : Traces reaction pathways (e.g., 13C-labeled precursors).

- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。